1,1'-Methylenebis[2-(tridecyloxy)benzene]
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Overview
Description
1,1’-Methylenebis[2-(tridecyloxy)benzene] is a chemical compound known for its unique structure and properties. It is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring further substituted by a tridecyloxy group. This compound has a molecular weight of approximately 564.49 g/mol .
Preparation Methods
The synthesis of 1,1’-Methylenebis[2-(tridecyloxy)benzene] typically involves the reaction of 2-(tridecyloxy)benzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,1’-Methylenebis[2-(tridecyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings can be replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Methylenebis[2-(tridecyloxy)benzene] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[2-(tridecyloxy)benzene] involves its interaction with molecular targets through its functional groups. The tridecyloxy groups can participate in hydrophobic interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
1,1’-Methylenebis[2-(tridecyloxy)benzene] can be compared with similar compounds such as:
1,1’-Methylenebis[2-(benzyloxy)benzene]: This compound has benzyloxy groups instead of tridecyloxy groups, leading to different physical and chemical properties.
1,1’-Methylenebis[2-methylbenzene]: This compound lacks the tridecyloxy groups, resulting in different reactivity and applications
Properties
CAS No. |
90449-25-5 |
---|---|
Molecular Formula |
C39H64O2 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
1-tridecoxy-2-[(2-tridecoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-27-33-40-38-31-25-23-29-36(38)35-37-30-24-26-32-39(37)41-34-28-22-20-18-16-14-12-10-8-6-4-2/h23-26,29-32H,3-22,27-28,33-35H2,1-2H3 |
InChI Key |
BUHIFYTWSKKTCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCCCCC |
Origin of Product |
United States |
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